N-[(4-methoxyphenyl)methyl]cyclobutanamine
Overview
Description
N-[(4-methoxyphenyl)methyl]cyclobutanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclobutane-Containing Alkaloids: Biological Activities and Drug Discovery
Cyclobutane-containing alkaloids have been identified in both terrestrial and marine species, exhibiting a wide range of biological activities. These compounds, including those structurally related to N-[(4-methoxyphenyl)methyl]cyclobutanamine, are noted for their antimicrobial, antibacterial, antitumor, and other significant activities. Their potential as leads for drug discovery is emphasized, highlighting their importance in the development of new therapeutic agents. The review of these compounds points toward new possible applications in pharmaceutical research, suggesting that similar structural compounds like this compound may also possess valuable biological properties worth exploring (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Lawesson's Reagent in Synthesis of Macrocyclic Natural Products
The review on the use of Lawesson's reagent, which involves compounds with structural motifs similar to this compound, outlines its applications in synthesizing macrocyclic natural products. This reagent is highlighted for its versatility, excellent regioselectivity, chemoselectivity, and high yield, particularly in the thionation of carbonyl moieties and cyclization to construct key heterocyclic fragments in macrocyclic natural products. Such synthetic applications underscore the potential utility of structurally related compounds in the synthesis of complex natural products with medicinal significance (Larik et al., 2017).
Photodynamic Therapy in Dermatology
Research on photodynamic therapy (PDT), an emerging treatment modality in dermatology, utilizes photosensitizing drugs activated by light to cause selective cytotoxic damage to diseased cells. While the direct application of this compound is not mentioned, the study’s focus on novel treatment approaches using light-activated compounds in dermatology suggests potential research avenues for exploring the photodynamic properties of cyclobutane-containing compounds and their derivatives in treating skin conditions (Lee & Baron, 2011).
DNA Methyltransferase Inhibitors in Cancer Therapy
The exploration of DNA methyltransferase inhibitors for cancer therapy discusses the role of epigenetic modifications in cancer etiology and the potential of small molecule inhibitors, including those structurally related to this compound, in reversing these modifications. This highlights the importance of such compounds in developing novel cancer therapeutics, emphasizing their potential in modulating epigenetic processes to treat cancer (Lyko & Brown, 2005).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPXRGPYGNBPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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